Amphethinile

Description

Properties

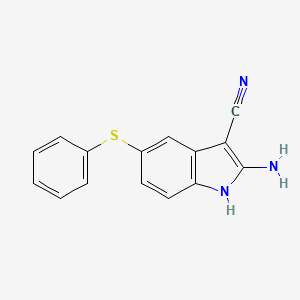

IUPAC Name |

2-amino-5-phenylsulfanyl-1H-indole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3S/c16-9-13-12-8-11(6-7-14(12)18-15(13)17)19-10-4-2-1-3-5-10/h1-8,18H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHNIUFUSFGYJEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC3=C(C=C2)NC(=C3C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50238614 | |

| Record name | Amphethinile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91531-98-5 | |

| Record name | Amphethinile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091531985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amphethinile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMPHETHINILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RC773C3LTD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Amphethinile: A Novel Spindle Poison Targeting Microtubule Dynamics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Amphethinile is a potent anti-tubulin agent that functions as a spindle poison, exhibiting significant potential in oncology research. By interacting directly with tubulin, this compound disrupts microtubule polymerization, a critical process for the formation and function of the mitotic spindle. This interference leads to a cell cycle arrest at the G2/M phase, ultimately inducing apoptosis in proliferating cancer cells. Notably, this compound has demonstrated efficacy in drug-resistant cell lines, suggesting a mechanism of action that may circumvent common multidrug resistance pathways. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its biological effects, detailed experimental protocols, and a summary of preclinical findings.

Introduction

The mitotic spindle, a complex assembly of microtubules, is a validated and highly successful target in cancer chemotherapy. Spindle poisons, a class of cytotoxic agents, disrupt the dynamics of spindle microtubules, leading to mitotic arrest and subsequent cell death. These agents are broadly categorized as microtubule-stabilizing (e.g., taxanes) or microtubule-destabilizing (e.g., vinca alkaloids). This compound falls into the latter category, demonstrating a mechanism of action analogous to colchicine. This guide will delve into the technical details of this compound's function as a novel spindle poison.

Mechanism of Action

This compound exerts its cytotoxic effects by directly binding to tubulin, the protein subunit of microtubules. This interaction inhibits the polymerization of tubulin into microtubules, which are essential for the formation of the mitotic spindle during cell division.[1][2] The disruption of microtubule dynamics activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures proper chromosome segregation.[3][4][5][6] Prolonged activation of the SAC due to the persistent presence of unattached or improperly attached chromosomes leads to a G2/M phase cell cycle arrest and ultimately triggers the intrinsic apoptotic pathway.

Interaction with Tubulin

This compound binds to the colchicine-binding site on the tubulin heterodimer. This binding has been shown to stimulate the GTPase activity of tubulin. The key quantitative parameters of this interaction are summarized in the table below.

| Parameter | Value | Reference |

| Tubulin Binding Affinity (Ka) | 1.3 µM | [1] |

| IC50 for Tubulin Assembly Inhibition | 12 µM | [1] |

Signaling Pathway

The primary signaling pathway initiated by this compound is the Spindle Assembly Checkpoint (SAC). The disruption of microtubule polymerization by this compound leads to the presence of unattached kinetochores, which activates the SAC. This, in turn, inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), preventing the degradation of cyclin B and securin, and thereby halting the cell cycle in mitosis. Prolonged mitotic arrest ultimately leads to the activation of the apoptotic cascade.

Quantitative Data

Cytotoxicity

This compound has demonstrated potent cytotoxic activity against various cancer cell lines. A notable feature is its equal toxicity towards both parental and daunorubicin-resistant P388 murine leukemia cells, suggesting its potential to overcome certain forms of multidrug resistance.[1]

| Cell Line | IC50 (µM) | Comments | Reference |

| P388 Murine Leukemia | Not explicitly stated, but described as equally toxic to parental and daunorubicin-resistant lines. | Highlights potential for overcoming MDR. | [1] |

| Various Human Cancer Cell Lines | Data not available in the public domain | Further studies are required to establish a broader cytotoxicity profile. |

Cell Cycle Analysis

| Cell Line | This compound Concentration | Duration of Treatment | % of Cells in G2/M | Reference |

| Murine Leukemia Cells | Concentration not specified | Duration not specified | Significant increase in G2/M population observed. | [1] |

Experimental Protocols

In Vitro Microtubule Polymerization Assay

This assay measures the effect of this compound on the assembly of purified tubulin into microtubules.

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

This compound stock solution (in DMSO)

-

Glycerol

-

Temperature-controlled spectrophotometer

Procedure:

-

Prepare a tubulin solution at a final concentration of 1-2 mg/mL in General Tubulin Buffer on ice.

-

Add GTP to a final concentration of 1 mM.

-

Add glycerol to a final concentration of 10% (v/v) to promote polymerization.

-

Aliquot the tubulin solution into pre-chilled microcuvettes.

-

Add this compound at various concentrations to the experimental cuvettes. Add an equivalent volume of DMSO to the control cuvette.

-

Place the cuvettes in the spectrophotometer pre-warmed to 37°C.

-

Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). The increase in absorbance corresponds to microtubule polymerization.

-

Plot absorbance versus time to generate polymerization curves. The IC50 value can be determined from the dose-response curve of polymerization inhibition.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound (and a DMSO control) for a specified time (e.g., 24, 48 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with PBS and resuspend the cell pellet.

-

Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed and treat cells with this compound as described for the cell cycle analysis.

-

Harvest both adherent and floating cells and collect by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Necrotic cells: Annexin V-negative, PI-positive

-

Preclinical Data

Pharmacokinetics

Pharmacokinetic studies of this compound have been conducted in male mice.

| Parameter | Value | Conditions | Reference |

| LD10 | Dose equivalent to attain AUC of ~313 µg/Lh | Intravenous bolus injection | [1] |

| Alpha half-life (t½α) | ~8 minutes | Intravenous bolus injection | [1] |

| Beta half-life (t½β) | ~100 minutes | Intravenous bolus injection | [1] |

| Area Under the Curve (AUC) | ~313 µg/Lh | At doses equivalent to the LD10 | [1] |

Toxicology

A Phase I clinical trial of this compound was initiated but was discontinued due to dose-limiting toxicities. The specific nature of these toxicities in humans is not detailed in the available literature. Preclinical toxicology studies in mice established the LD10 dose.[1] Further detailed preclinical toxicology data is not publicly available.

Conclusion

This compound is a promising novel spindle poison with a clear mechanism of action involving the inhibition of microtubule polymerization. Its ability to induce G2/M cell cycle arrest and apoptosis, coupled with its efficacy in drug-resistant cell lines, underscores its potential as an anticancer agent. However, the discontinuation of its Phase I clinical trial due to toxicity highlights the need for further investigation into its safety profile and therapeutic window. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals interested in further exploring the preclinical and potential clinical applications of this compound and other novel spindle poisons. Further research is warranted to fully elucidate its therapeutic potential and to identify strategies to mitigate its toxicity.

References

- 1. Pre-clinical studies of a novel anti-mitotic agent, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Checkpoint protein BubR1 acts synergistically with Mad2 to inhibit anaphase-promoting complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Checkpoint Protein BubR1 Acts Synergistically with Mad2 to Inhibit Anaphase-promoting Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bub1 and BubR1: at the Interface between Chromosome Attachment and the Spindle Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A molecular basis for the differential roles of Bub1 and BubR1 in the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simultaneous reduction of MAD2 and BUBR1 expression induces mitotic spindle alterations associated with p53 dependent cell cycle arrest and death - PubMed [pubmed.ncbi.nlm.nih.gov]

Amphethinile: A Technical Guide to its Discovery, Mechanism, and Preclinical Evaluation

Introduction: Amphethinile (also known as ICI 134,154) is a novel synthetic, indole-derived antitumour agent identified in the late 1980s. Preclinical research has characterized it as a potent anti-mitotic compound that functions by disrupting microtubule dynamics. It has shown efficacy in vitro, including against cell lines exhibiting multidrug resistance. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of this compound, with a focus on quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals. It is important to note that while the biological activity and discovery of this compound are documented in scientific literature, a detailed, step-by-step chemical synthesis protocol is not publicly available. This guide includes a proposed synthetic pathway based on the known chemical structure.

Discovery and Biological Activity

This compound was developed as a novel antitumour agent and was shown to induce a G2/M phase block in murine leukaemia cells during in vitro studies.[1][2] A significant finding from its early evaluation was its equal toxicity toward both parental and daunorubicin-resistant P388 leukemia cells.[1][2] This was noteworthy because these resistant cells display high cross-resistance to established anti-mitotic agents like vincristine and vinblastine. Further studies suggested that this compound is a poor substrate for the P-glycoprotein drug efflux pump, a common mechanism of multidrug resistance.[1]

The primary mechanism of action for this compound is the inhibition of tubulin assembly.[3] It interacts with tubulin at the colchicine binding site, competitively displacing colchicine binding.[3][4] This interaction stimulates GTPase activity and disrupts the normal polymerization of microtubules, which are essential for forming the mitotic spindle during cell division.[3] The affinity constant (Ka) for its association with tubulin was determined to be 1.3 x 10⁶ M⁻¹.[3]

Chemical Structure

The chemical structure of this compound, designated ICI 134,154, was published in 1988.[2] It is characterized by an indole core.

(Image of this compound structure from McGown et al., 1988 would be placed here if image generation were possible. The structure shows an indole ring connected at the 3-position to a side chain: -CH(NH2)-CN)

Proposed Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a plausible synthetic route can be proposed based on established organic chemistry principles for the formation of substituted indoles. The following workflow illustrates a potential multi-step synthesis starting from indole. This proposed pathway is hypothetical and has not been experimentally verified from the available sources.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Biological Activity

| Parameter | Value | Target/System | Reference |

| Affinity Constant (Ka) | 1.3 x 10⁶ M⁻¹ | Tubulin | [3] |

| IC50 (P388 parental) | Not specified | Murine Leukemia Cells | [1][2] |

| IC50 (P388 resistant) | Not specified (reported as "equally toxic") | Daunorubicin-resistant Murine Leukemia Cells | [1][2] |

Table 2: Pharmacokinetic Parameters in Mice

| Parameter | Value | Conditions | Reference |

| Area Under Curve (AUC) | ~313 µg·L⁻¹·h⁻¹ | At LD10 equivalent dose | [1][2] |

| Alpha Half-life (t½α) | ~8 minutes | Following bolus intravenous injection | [1][2] |

| Beta Half-life (t½β) | ~100 minutes | Following bolus intravenous injection | [1][2] |

Signaling Pathway and Mechanism of Action

This compound acts as a microtubule-destabilizing agent by binding to the colchicine site on β-tubulin. This binding event prevents the polymerization of α/β-tubulin heterodimers into microtubules. The disruption of microtubule dynamics has profound effects on the cell, primarily arresting the cell cycle in mitosis due to the failure to form a functional mitotic spindle. This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Experimental Protocols

The following protocols are summarized from the methodologies described in the primary literature for the evaluation of this compound.[1][2][3]

Tubulin Assembly Assay

-

Objective: To determine the effect of this compound on the in vitro polymerization of tubulin.

-

Materials:

-

Purified tubulin from bovine brain.

-

Assembly buffer (e.g., 0.1 M MES, pH 6.5, 1 mM EGTA, 0.5 mM MgCl₂).

-

GTP solution (1 mM).

-

This compound stock solution (dissolved in a suitable solvent like DMSO).

-

Temperature-controlled spectrophotometer with a 340 nm filter.

-

-

Procedure:

-

Tubulin is pre-incubated on ice with various concentrations of this compound or vehicle control.

-

The reaction is initiated by adding GTP and warming the mixture to 37°C.

-

The change in absorbance (turbidity) at 340 nm is monitored over time. An increase in absorbance indicates tubulin polymerization.

-

Inhibition is calculated by comparing the rate and extent of polymerization in the presence of this compound to the vehicle control.

-

Cell Culture and Cytotoxicity Assay

-

Objective: To determine the concentration of this compound required to inhibit cell growth.

-

Materials:

-

P388 murine leukaemia cells (both parental and daunorubicin-resistant lines).

-

Growth medium (e.g., RPMI 1640) supplemented with 10% fetal calf serum.

-

This compound stock solution.

-

Cell counting equipment (e.g., Coulter counter or hemocytometer).

-

-

Procedure:

-

Cells are seeded in culture plates at a specified density (e.g., 1 x 10⁵ cells/mL).

-

Cells are exposed to a range of concentrations of this compound for a defined period (e.g., 48 hours).

-

Following incubation, the total number of viable cells in each well is determined.

-

The IC50 value (the concentration of drug that inhibits cell growth by 50%) is calculated from the dose-response curve.

-

Drug Accumulation Studies

-

Objective: To compare the intracellular accumulation of this compound in drug-sensitive and drug-resistant cell lines.

-

Materials:

-

Exponentially growing P388 cells (sensitive and resistant).

-

Serum-free medium (e.g., RPMI).

-

This compound solution (e.g., 10 µM).

-

Phosphate-buffered saline (PBS), ice-cold.

-

Spectrophotometer or HPLC for quantification.

-

-

Procedure:

-

Cells are resuspended in serum-free medium at a concentration of 2 x 10⁵ cells/mL.

-

This compound is added to the cell suspension and incubated at 37°C for a set time (e.g., 2 hours).

-

The incubation is stopped by centrifugation at 4°C.

-

The cell pellet is washed twice with ice-cold PBS to remove extracellular drug.

-

Cells are lysed (e.g., by sonication in distilled water).

-

The drug is extracted from the cell lysate using an organic solvent (e.g., Chloroform).

-

The concentration of this compound in the extract is determined spectrophotometrically (at λ=304 nm) relative to a standard curve.

-

References

- 1. tandfonline.com [tandfonline.com]

- 2. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04385A [pubs.rsc.org]

- 3. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of indole-linked β-cyano-enones: a pathway to indolyl-2-pyrrolones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Amphethinile's Interaction with Tubulin and Microtubules: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amphethinile is a novel anti-mitotic agent that exerts its cytotoxic effects by directly interacting with the tubulin-microtubule system, a critical component of the cellular cytoskeleton essential for cell division, structure, and intracellular transport. This technical guide provides an in-depth analysis of the molecular interactions between this compound and tubulin, its impact on microtubule dynamics, and the downstream cellular consequences. We present a summary of the quantitative biochemical data, detailed experimental protocols for key assays, and visual diagrams of the mechanism of action and experimental workflows to facilitate a comprehensive understanding for research and drug development applications.

Core Mechanism of Action

This compound functions as a microtubule-destabilizing agent by directly binding to tubulin, the heterodimeric protein subunit of microtubules. The primary mechanism involves the inhibition of tubulin polymerization, which is crucial for the formation of the mitotic spindle during cell division.[1][2]

Key characteristics of its interaction include:

-

Binding Site: this compound binds to the colchicine-binding site on the β-tubulin subunit.[1][2] This is evidenced by its ability to competitively displace colchicine from tubulin.[1] It does not, however, compete with vinblastine, indicating it does not interact with the Vinca alkaloid binding site.[1][2]

-

Inhibition of Polymerization: By occupying the colchicine site, this compound prevents the conformational changes required for tubulin dimers to assemble into microtubules.[3] The concentration of this compound required to inhibit tubulin assembly by 50% is 12 µM, a potency comparable to that of colchicine itself (11 µM).[3]

-

Stimulation of GTPase Activity: Similar to other compounds that bind the colchicine site, this compound stimulates the intrinsic GTPase activity of tubulin.[1][3]

-

Cell Cycle Arrest: The disruption of microtubule dynamics and the inability to form a functional mitotic spindle leads to an arrest of the cell cycle in the G2/M phase.[4][5] This mitotic block is a hallmark of anti-tubulin agents and ultimately triggers apoptosis.

Quantitative Data Summary

The following table summarizes the key quantitative parameters defining the interaction of this compound with tubulin.

| Parameter | Value | Method | Reference |

| Tubulin Binding Affinity (Ka) | 1.3 x 10⁶ M⁻¹ | Competitive Binding Assay | [1][2] |

| Tubulin Binding Affinity (Kd) | ~0.77 µM | Calculated (1/Ka) | [1][2] |

| IC₅₀ (Tubulin Assembly Inhibition) | 12 µM | In Vitro Polymerization Assay | [3] |

| Cell Cycle Effect | G2/M Phase Arrest | Flow Cytometry | [4][5] |

Key Experimental Protocols

The following sections detail the methodologies used to characterize the interaction of this compound with tubulin. These protocols are based on established methods cited in the primary literature.[1][2][6][7]

In Vitro Tubulin Polymerization Assay (Turbidity)

This assay measures the effect of this compound on the rate and extent of microtubule formation by monitoring the increase in light scattering (turbidity) as tubulin dimers polymerize.

Materials:

-

Lyophilized tubulin (>99% pure, from bovine brain)

-

General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

-

GTP solution (100 mM stock)

-

Glycerol

-

This compound stock solution (in DMSO)

-

Temperature-controlled spectrophotometer with a 96-well plate reader (340 nm)

-

Pre-warmed 96-well plates

Protocol:

-

Tubulin Reconstitution: Reconstitute lyophilized tubulin on ice with ice-cold G-PEM buffer to a final concentration of 4 mg/mL. Let it sit on ice for 15 minutes to ensure complete resuspension.

-

Reaction Mixture Preparation: On ice, prepare the reaction mixture. For a 100 µL final volume per well, combine:

-

Tubulin solution (to a final concentration of 2-4 mg/mL)

-

G-PEM buffer containing 10% glycerol

-

GTP (to a final concentration of 1 mM)

-

This compound (or vehicle control, e.g., DMSO) at desired final concentrations.

-

-

Initiation of Polymerization: Pipette the reaction mixtures into a pre-warmed (37°C) 96-well plate.

-

Data Acquisition: Immediately place the plate into the spectrophotometer pre-set to 37°C. Measure the absorbance at 340 nm every 30-60 seconds for 60 minutes.[6]

-

Analysis: Plot absorbance (OD₃₄₀) versus time. The IC₅₀ value is determined by measuring the inhibition of the final plateau absorbance across a range of this compound concentrations compared to the vehicle control.

Colchicine Competitive Binding Assay

This assay determines if this compound binds to the colchicine site on tubulin by measuring its ability to displace radiolabeled [³H]-colchicine.

Materials:

-

Purified tubulin protein

-

[³H]-colchicine

-

DEAE-cellulose filter discs

-

Assay Buffer: 10 mM phosphate buffer, 10 mM MgCl₂, 0.1 mM GTP (pH 7.0)

-

This compound at various concentrations

-

Scintillation counter and fluid

Protocol:

-

Incubation: In microcentrifuge tubes, mix purified tubulin (approx. 1 µM) with a fixed concentration of [³H]-colchicine (approx. 5 µM).

-

Competition: Add increasing concentrations of unlabeled this compound (or unlabeled colchicine for a positive control) to the tubes. Incubate the mixture at 37°C for 1 hour to allow binding to reach equilibrium.

-

Separation: Separate protein-bound from free [³H]-colchicine by filtering the reaction mixtures through DEAE-cellulose filter discs under vacuum. The negatively charged tubulin binds to the positively charged filter, while unbound colchicine passes through.

-

Washing: Wash the filters rapidly with cold assay buffer to remove any non-specifically bound radioactivity.

-

Quantification: Place the filter discs into scintillation vials with scintillation fluid and measure the retained radioactivity using a scintillation counter.

-

Analysis: The amount of radioactivity on the filter is proportional to the amount of [³H]-colchicine bound to tubulin. A decrease in radioactivity with increasing this compound concentration indicates competitive binding. The affinity constant (Ka) can be calculated from this data.[1]

Cell Viability and Cytotoxicity Assay

This assay measures the dose-dependent effect of this compound on the proliferation and viability of cancer cell lines.

Materials:

-

P388 murine leukemia cells (parental and daunorubicin-resistant lines)[4]

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader (570 nm)

Protocol:

-

Cell Seeding: Seed P388 cells into 96-well plates at a density of approximately 5 x 10³ cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 48-72 hours). Include a vehicle-only control.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

-

Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control for each concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%) by plotting viability against drug concentration.

Visualizations: Pathways and Workflows

Mechanism of Action of this compound

References

- 1. Interaction of the novel agent this compound with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interaction of the novel agent this compound with tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pre-clinical studies of a novel anti-mitotic agent, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pre-clinical studies of a novel anti-mitotic agent, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Amphethinile: A Technical Guide to its Effects on Cell Cycle and Mitosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mechanism of Action: Targeting Tubulin Dynamics

Amphethinile exerts its anti-mitotic effects by directly interacting with the microtubule cytoskeleton. Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular processes, most notably the formation of the mitotic spindle during cell division.

This compound has been shown to be a competitive inhibitor of colchicine binding to tubulin, indicating that it occupies the same binding site on the β-tubulin subunit. This binding prevents the polymerization of tubulin dimers into microtubules. The disruption of microtubule dynamics has profound consequences for dividing cells, as the proper formation and function of the mitotic spindle are absolutely required for the alignment and segregation of chromosomes. The failure to form a functional spindle activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M transition.

Amphethinile's Antitumor Activity in L1210 and Walker Carcinoma Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphethinile is a novel synthetic indole derivative that has demonstrated significant antitumor properties. Classified as an anti-mitotic agent, it acts as a spindle poison, disrupting the formation of the mitotic spindle essential for cell division. Preclinical studies have established its activity in various rodent tumor models, most notably in L1210 murine leukemia and Walker 256 carcinosarcoma. This technical guide provides an in-depth analysis of this compound's activity in these two critical cancer models, summarizing key quantitative data, detailing experimental methodologies, and illustrating its mechanism of action.

Core Mechanism of Action: Tubulin Inhibition

This compound exerts its cytotoxic effects by directly interacting with tubulin, the protein subunit of microtubules. This interaction inhibits the polymerization of tubulin into microtubules, which are critical components of the mitotic spindle. The disruption of spindle formation leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.

Studies have shown that this compound shares a common binding site on the tubulin molecule with colchicine, a well-known mitotic inhibitor.[1][2] It is capable of displacing colchicine from tubulin and stimulates GTPase activity in vitro.[1][2] The affinity constant (Ka) for the association of this compound with tubulin has been determined to be 1.3 x 10^6 M-1, indicating a strong binding affinity.[1][2]

A significant advantage of this compound is its apparent ability to circumvent multidrug resistance (MDR). It has been shown to be a poor substrate for the P-glycoprotein drug efflux pump, a common mechanism of resistance to other anti-mitotic agents like vincristine and vinblastine.[3][4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for this compound's anti-mitotic activity and a general experimental workflow for evaluating its efficacy in preclinical models.

Caption: Proposed signaling pathway of this compound's anti-mitotic activity.

Caption: General experimental workflow for preclinical evaluation.

Quantitative Data Summary

While specific quantitative data for this compound's activity in L1210 and Walker carcinoma models from peer-reviewed publications is limited in the public domain, a phase I clinical trial report confirms its activity in these rodent tumors.[5] The following tables are structured to present such data once it becomes available, based on typical preclinical study outputs.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Exposure Time (hours) |

| L1210 | Data not available | Data not available |

| Walker 256 | Data not available | Data not available |

Table 2: In Vivo Efficacy of this compound

| Tumor Model | Animal | Treatment Regimen (Dose, Schedule, Route) | Tumor Growth Inhibition (%) | Increase in Lifespan (%) |

| L1210 Leukemia | Mouse | Data not available | Data not available | Data not available |

| Walker 256 Carcinoma | Rat | Data not available | Data not available | Data not available |

Table 3: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value |

| Dose | Equivalent to LD10 |

| Route of Administration | Bolus Intravenous Injection |

| Area Under the Curve (AUC) | ~313 µg/L*h |

| Alpha Half-life (t½α) | ~8 minutes |

| Beta Half-life (t½β) | ~100 minutes |

| Source: McGown et al., 1988[3][4] |

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound in L1210 and Walker carcinoma models are not extensively published. However, based on standard preclinical methodologies, the following outlines the likely approaches taken.

In Vitro L1210 Leukemia Model

-

Cell Culture: L1210 murine leukemia cells are maintained in a suitable culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cytotoxicity Assay:

-

Cells are seeded in 96-well plates at a predetermined density.

-

After a 24-hour incubation period, cells are treated with a range of concentrations of this compound.

-

Following a specified exposure time (e.g., 48 or 72 hours), cell viability is assessed using a standard method such as the MTT assay.

-

The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then calculated.

-

-

Cell Cycle Analysis:

-

L1210 cells are treated with this compound at a concentration around the IC50 value for a defined period (e.g., 24 hours).

-

Cells are then harvested, fixed in ethanol, and stained with a DNA-intercalating dye such as propidium iodide.

-

The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

-

In Vivo Walker 256 Carcinosarcoma Model

-

Animal Model: Female Wistar or Sprague-Dawley rats are typically used for the Walker 256 carcinosarcoma model.

-

Tumor Implantation: A suspension of Walker 256 tumor cells is injected subcutaneously or intramuscularly into the flank of the rats.

-

Treatment Protocol:

-

Once the tumors reach a palpable size, the animals are randomized into control and treatment groups.

-

This compound is administered via a specified route (e.g., intraperitoneally or orally) at various dose levels and schedules.

-

-

Efficacy Evaluation:

-

Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

-

The percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

-

The survival of the animals in each group is monitored, and the increase in lifespan is determined.

-

-

Pharmacokinetic Studies:

-

Following administration of this compound, blood samples are collected at various time points.

-

The concentration of this compound in the plasma is determined using a suitable analytical method (e.g., HPLC).

-

Pharmacokinetic parameters such as AUC, half-life, and clearance are then calculated.

-

Conclusion

This compound represents a promising anti-mitotic agent with a distinct mechanism of action and a potential advantage in overcoming multidrug resistance. Its confirmed activity in the L1210 leukemia and Walker 256 carcinosarcoma models underscores its potential as an anticancer therapeutic. While detailed quantitative efficacy data in these specific models remains to be fully published, the available information on its mechanism of action and pharmacokinetics provides a strong foundation for its continued investigation and development. Further studies are warranted to fully elucidate its therapeutic potential and to establish optimal dosing and treatment regimens for clinical applications.

References

- 1. Interaction of the novel agent this compound with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interaction of the novel agent this compound with tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pre-clinical studies of a novel anti-mitotic agent, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pre-clinical studies of a novel anti-mitotic agent, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A phase I and pharmacokinetic study of this compound - PMC [pmc.ncbi.nlm.nih.gov]

Amphethinile's Interaction with Tubulin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and mechanism of action of amphethinile, a potent anti-tubulin agent. The document outlines quantitative binding data, detailed experimental protocols for key assays, and visual representations of the associated molecular pathways and experimental workflows.

Core Concepts: this compound as a Tubulin-Targeting Agent

This compound is a novel synthetic agent that exhibits its anti-neoplastic properties by interfering with microtubule dynamics, a critical process for cell division.[1][2] This compound has been shown to inhibit the assembly of tubulin into microtubules in vitro.[1][3] Mechanistically, this compound functions as a competitive inhibitor at the colchicine-binding site on the β-tubulin subunit.[1][3] This interaction prevents the polymerization of tubulin dimers, leading to a disruption of the mitotic spindle and subsequent cell cycle arrest in the G2/M phase.[2][4] Furthermore, this compound has been observed to stimulate the GTPase activity of tubulin, a characteristic it shares with other compounds that bind to the colchicine site.[1][2][3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters defining the interaction between this compound and tubulin.

| Parameter | Value | Description | Reference |

| Affinity Constant (Ka) | 1.3 x 10⁶ M⁻¹ | Measures the strength of the binding interaction between this compound and tubulin. | [1][3] |

| IC50 (Tubulin Assembly Inhibition) | 12 µM | The concentration of this compound required to inhibit tubulin polymerization by 50% in vitro. This value is comparable to that of colchicine (11 µM). | [4] |

Signaling Pathway and Mechanism of Action

This compound's primary mechanism of action involves its direct binding to the colchicine site on β-tubulin. This binding event sterically hinders the conformational changes required for the incorporation of tubulin dimers into growing microtubules, thereby inhibiting microtubule assembly. This disruption of microtubule dynamics leads to the activation of the spindle assembly checkpoint, ultimately causing cell cycle arrest at the G2/M phase and inducing apoptosis.

Caption: Mechanism of this compound's Anti-mitotic Activity.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the binding affinity of this compound to tubulin.

Tubulin Purification from Brain Tissue

This protocol describes the isolation of tubulin from bovine or porcine brain tissue through cycles of polymerization and depolymerization, followed by ion-exchange chromatography to remove microtubule-associated proteins (MAPs).

Materials:

-

Fresh bovine or porcine brains

-

Phosphate-buffered saline (PBS), ice-cold

-

Depolymerization Buffer (DB): 50 mM MES, 1 mM CaCl₂, pH 6.6

-

High Molarity PIPES Buffer (HMPB): 1M PIPES, 10 mM MgCl₂, 20 mM EGTA, pH 6.9

-

GTP stock solution (100 mM)

-

ATP stock solution (100 mM)

-

Glycerol

-

Phosphocellulose column

-

Column Buffer (CB): 50 mM PIPES, 1 mM MgCl₂, 0.1 mM EDTA, 0.1 mM GTP, pH 6.9

-

Dounce homogenizer

-

High-speed centrifuge and rotors (refrigerated and heated)

Procedure:

-

Homogenization:

-

Excise and weigh fresh brain tissue, removing meninges and blood clots.

-

Homogenize the tissue in an equal volume of ice-cold DB using a blender.

-

Centrifuge the homogenate at 100,000 x g for 30 minutes at 4°C.

-

-

First Polymerization-Depolymerization Cycle:

-

Collect the supernatant and add GTP to a final concentration of 0.5 mM and glycerol to 10% (v/v).

-

Incubate at 37°C for 1 hour to induce microtubule polymerization.

-

Pellet the microtubules by centrifugation at 100,000 x g for 45 minutes at 37°C.

-

Resuspend the microtubule pellet in ice-cold DB and incubate on ice for 1 hour to depolymerize.

-

Clarify the solution by centrifugation at 100,000 x g for 30 minutes at 4°C.

-

-

Second Polymerization-Depolymerization Cycle:

-

Repeat the polymerization and depolymerization steps with the supernatant from the previous step.

-

-

Ion-Exchange Chromatography:

-

Equilibrate a phosphocellulose column with CB.

-

Load the tubulin solution onto the column.

-

Elute the purified tubulin with CB; tubulin will be in the flow-through, while MAPs will bind to the column.

-

-

Concentration and Storage:

-

Concentrate the purified tubulin using a centrifugal filter device.

-

Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

-

Snap-freeze aliquots in liquid nitrogen and store at -80°C.

-

References

Methodological & Application

Application Notes and Protocols for Amphethinile in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphethinile is a novel synthetic anti-mitotic agent that functions by inhibiting tubulin polymerization.[1] By interacting with the colchicine binding site on β-tubulin, this compound disrupts the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[1] This disruption leads to a cell cycle arrest at the G2/M phase, ultimately inducing apoptosis in proliferating cancer cells.[2] Notably, this compound has demonstrated efficacy in murine leukemia cells and has shown effectiveness against daunorubicin-resistant P388 cells, suggesting it may be a valuable tool for overcoming certain types of drug resistance.[2]

These application notes provide a comprehensive guide for the use of this compound in a variety of cell culture experiments, including protocols for assessing its cytotoxic effects, analyzing its impact on the cell cycle, and investigating its mechanism of action.

Data Presentation

Quantitative Data Summary

The following tables summarize the known quantitative data for this compound and provide a template for researchers to record their own experimental findings.

Table 1: this compound Binding Affinity

| Parameter | Value | Reference |

| Affinity Constant (Ka) for Tubulin | 1.3 x 10⁶ M⁻¹ | [1] |

Table 2: Recommended Concentration Ranges for Initial Experiments

Note: The optimal concentration of this compound is cell-line dependent and should be determined empirically. The following are suggested starting ranges.

| Cell Line Type | Suggested Starting Concentration Range (µM) |

| Leukemia (e.g., P388) | 0.1 - 10 |

| Breast Cancer (e.g., MCF-7) | 1 - 50 |

| Lung Cancer (e.g., A549) | 1 - 50 |

| Prostate Cancer (e.g., PC-3) | 1 - 50 |

| Glioblastoma (e.g., U87) | 1 - 50 |

Table 3: User-Determined IC50 Values for this compound

| Cell Line | Treatment Duration (hours) | IC50 (µM) |

| e.g., HeLa | e.g., 48 | User Determined |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on a given cell line and to calculate its IC50 value.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of cell cycle distribution following this compound treatment to confirm G2/M arrest.

Materials:

-

This compound stock solution

-

6-well cell culture plates

-

Complete cell culture medium

-

PBS

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound (e.g., based on IC50 values) for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (300 x g for 5 minutes), and wash once with PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer.

-

Data Analysis: Use appropriate software to analyze the cell cycle distribution and quantify the percentage of cells in the G1, S, and G2/M phases.

Western Blot Analysis of Cell Cycle Proteins

This protocol is used to examine the effect of this compound on the expression levels of key G2/M regulatory proteins.

Materials:

-

This compound stock solution

-

6-well cell culture plates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-phospho-CDK1, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: After treatment with this compound, wash the cells with ice-old PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature and then incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature, and detect the signal using an ECL reagent and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.

Mandatory Visualization

Caption: Mechanism of this compound action.

Caption: Workflow for Cell Viability Assay.

Caption: Signaling Pathway of G2/M Arrest.

References

Application Notes and Protocols for Assessing Amphethinile's Anti-mitotic Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphethinile is a novel synthetic indole derivative with potent anti-mitotic and antitumor properties. Pre-clinical studies have demonstrated its efficacy in inducing a G2/M cell cycle block in cancer cells, including cell lines resistant to established anti-mitotic agents like vinca alkaloids. This document provides a comprehensive guide with detailed protocols for assessing the anti-mitotic activity of this compound, tailored for researchers in oncology and drug development.

Mechanism of Action

This compound exerts its anti-mitotic effects by directly interacting with the microtubule cytoskeleton. It inhibits the polymerization of tubulin, the fundamental building block of microtubules. This disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, a crucial apparatus for chromosome segregation during mitosis. Consequently, cells are unable to progress through mitosis and arrest in the G2/M phase of the cell cycle. Structural and biochemical studies have revealed that this compound binds to the colchicine-binding site on β-tubulin. This binding is characterized by a high affinity, with a reported affinity constant (Ka) of 1.3 x 10^6 M-1.

Data Presentation

The following tables summarize the key quantitative data regarding the anti-mitotic activity of this compound.

Table 1: Tubulin Binding and Polymerization Inhibition

| Parameter | Value | Cell/System | Reference |

| Binding Affinity (Ka) | 1.3 x 10^6 M-1 | Purified Tubulin | |

| Tubulin Polymerization IC50 | Data not available | Purified Tubulin | - |

Table 2: Cytotoxicity against Murine Leukemia P388 Cells

| Cell Line | IC50 (µM) | Comments | Reference |

| P388 (Parental) | Data not available | This compound is equally toxic to parental and daunorubicin-resistant cells. | |

| P388 (Daunorubicin-Resistant) | Data not available | Suggests this compound is a poor substrate for P-glycoprotein efflux pumps. |

Table 3: Cell Cycle Analysis in Murine Leukemia Cells

| Treatment | Concentration (µM) | % of Cells in G2/M Phase | Reference |

| Control | 0 | Data not available | - |

| This compound | Data not available | Significant increase in G2/M population observed. |

Mandatory Visualizations

Caption: Mechanism of this compound's anti-mitotic action.

Caption: General workflow for evaluating this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the IC50 value.

Materials:

-

Cancer cell lines (e.g., P388 murine leukemia)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Multichannel pipette

-

Plate reader (570 nm)

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Objective: To quantify the percentage of cells in the G2/M phase of the cell cycle after treatment with this compound.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound stock solution

-

PBS (Phosphate-Buffered Saline)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for 24-48 hours. Include a vehicle control.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Wash the cells with PBS and resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer.

-

Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

In Vitro Tubulin Polymerization Assay

Objective: To measure the direct inhibitory effect of this compound on tubulin polymerization.

Materials:

-

Purified tubulin (>99% pure)

-

GTP solution

-

Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

-

This compound stock solution

-

Glycerol

-

96-well, half-area, clear bottom plates

-

Temperature-controlled spectrophotometer or plate reader (340 nm)

Protocol:

-

Prepare a tubulin solution in ice-cold polymerization buffer containing GTP.

-

Add glycerol to the tubulin solution to promote polymerization.

-

Prepare serial dilutions of this compound in polymerization buffer.

-

In a pre-chilled 96-well plate on ice, add the this compound dilutions.

-

Add the tubulin solution to each well. Include a positive control (e.g., colchicine) and a negative control (vehicle).

-

Place the plate in a spectrophotometer pre-warmed to 37°C.

-

Immediately begin recording the absorbance at 340 nm every minute for 60-90 minutes.

-

The increase in absorbance corresponds to tubulin polymerization.

-

Calculate the rate of polymerization and the maximum polymer mass for each condition. Determine the IC50 of this compound for tubulin polymerization inhibition.

Apoptosis Assay by Annexin V/PI Staining

Objective: To determine if the G2/M arrest induced by this compound leads to apoptosis.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed and treat cells with this compound as described for the cell cycle analysis.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry within one hour.

-

Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Application Notes and Protocols for Administering Amphethinile in Animal Models for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of Amphethinile, a novel anti-mitotic agent, in preclinical animal models of cancer. The protocols outlined below are based on available preclinical data and are intended to serve as a starting point for researchers investigating the anti-tumor efficacy of this compound.

Mechanism of Action

This compound is a novel anti-tumor agent that functions as an anti-mitotic compound.[1] It exerts its cytotoxic effects by inducing a G2/M phase block in the cell cycle of cancer cells.[1] Mechanistic studies have revealed that this compound interacts with tubulin at the colchicine-binding site. This interaction inhibits tubulin polymerization, disrupting the formation of the mitotic spindle, which is essential for cell division. The disruption of microtubule dynamics ultimately leads to mitotic arrest and subsequent apoptotic cell death.

Signaling Pathway

The primary signaling pathway affected by this compound is the microtubule dynamics pathway, which is crucial for cell cycle progression.

Caption: this compound's mechanism of action, disrupting microtubule polymerization.

Quantitative Data from Preclinical Studies

The following table summarizes the pharmacokinetic parameters of this compound administered intravenously to male mice.

| Parameter | Value | Reference |

| LD10 Dose | Not explicitly stated, but pharmacokinetic data was obtained at doses equivalent to the LD10. | [1] |

| Area Under the Curve (AUC) | ~313 µg/L·h | [1] |

| Alpha Half-life (t½α) | ~8 minutes | [1] |

| Beta Half-life (t½β) | ~100 minutes | [1] |

Experimental Protocols

Detailed protocols for administering this compound in various animal models are provided below. These protocols are based on established methodologies for similar anti-mitotic agents and should be adapted as necessary for specific experimental designs.

Murine Leukemia (L1210) Model

This protocol describes the induction of leukemia and subsequent treatment with this compound.

Materials:

-

L1210 murine leukemia cells

-

Sterile Phosphate-Buffered Saline (PBS) or appropriate cell culture medium

-

This compound

-

Vehicle for this compound (e.g., a solution of 5% dextrose, or a solvent system appropriate for indole derivatives such as DMSO/polyethylene glycol)

-

Syringes and needles (27-30 gauge)

-

Female DBA/2 or BDF1 mice (6-8 weeks old)

Experimental Workflow:

Caption: Workflow for L1210 murine leukemia model and this compound treatment.

Procedure:

-

Tumor Cell Inoculation:

-

Culture L1210 cells in appropriate media.

-

Harvest cells during the logarithmic growth phase.

-

Wash the cells with sterile PBS and resuspend to a concentration of 1 x 10^5 cells/0.1 mL.

-

Inject 0.1 mL of the cell suspension intraperitoneally (i.p.) or intravenously (i.v.) into each mouse.

-

-

This compound Administration:

-

Prepare a stock solution of this compound in a suitable vehicle. The original preclinical study dissolved this compound in methanol for in vitro work; for in vivo i.v. administration, a biocompatible solvent such as a mixture of DMSO and polyethylene glycol (PEG) or a saline solution with a solubilizing agent is recommended.

-

Based on the reported starting dose for a phase I human trial being one-tenth of the mouse LD10, a dose-ranging study in mice is recommended to determine the maximum tolerated dose (MTD).

-

Administer this compound intravenously via the tail vein. The treatment schedule should be optimized based on the MTD and the tumor growth kinetics. A common schedule for anti-mitotic agents is intermittent dosing (e.g., every 2-3 days).

-

-

Monitoring and Endpoint:

-

Monitor the animals daily for signs of toxicity (weight loss, behavioral changes) and tumor progression (e.g., ascites formation for i.p. model, or monitoring of leukemia burden in peripheral blood).

-

The primary endpoint is typically survival, with euthanasia performed at a humane endpoint.

-

Walker 256 Carcinosarcoma Model (Rat)

This protocol outlines the procedure for a solid tumor model in rats.

Materials:

-

Walker 256 carcinosarcoma cells

-

Sterile PBS or appropriate cell culture medium

-

This compound

-

Vehicle for this compound

-

Syringes and needles

-

Female Wistar or Sprague-Dawley rats (150-200g)

Experimental Workflow:

Caption: Workflow for Walker 256 carcinosarcoma model and this compound treatment.

Procedure:

-

Tumor Cell Implantation:

-

Harvest Walker 256 cells and prepare a suspension of 1 x 10^6 cells in 0.2 mL of sterile PBS.

-

Inject the cell suspension subcutaneously into the flank of the rats.

-

-

This compound Administration:

-

Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomize animals into treatment and control groups.

-

Administer this compound, prepared in a suitable vehicle, either intravenously or intraperitoneally. Dosing and schedule should be determined through a prior MTD study.

-

-

Monitoring and Endpoint:

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor animal weight and general health.

-

The primary endpoint is typically tumor growth inhibition, calculated as the percentage of tumor growth in the treated group compared to the control group.

-

ADJ/PC6 Plasmacytoma Model (Mouse)

This protocol is for a solid tumor model in mice.

Materials:

-

ADJ/PC6 plasmacytoma cells

-

Sterile PBS or appropriate cell culture medium

-

This compound

-

Vehicle for this compound

-

Syringes and needles

-

BALB/c mice (6-8 weeks old)

Procedure:

-

Tumor Implantation:

-

The ADJ/PC6 tumor is typically propagated by subcutaneous transplantation of tumor fragments or injection of a cell suspension. For a cell suspension, inject approximately 1 x 10^6 cells subcutaneously in the flank.

-

-

This compound Administration:

-

Once tumors are established and have reached a predetermined size, randomize the mice into treatment groups.

-

Administer this compound intravenously or intraperitoneally according to a predetermined dose and schedule.

-

-

Monitoring and Endpoint:

-

Monitor tumor growth and animal health as described for the Walker 256 model.

-

The primary endpoint will be tumor growth inhibition.

-

Important Considerations

-

Vehicle Selection: As this compound is an indole derivative, its solubility in aqueous solutions may be limited. A vehicle such as a mixture of DMSO and PEG400, or a formulation with cyclodextrins, may be necessary for intravenous administration. It is critical to perform a vehicle toxicity study to ensure that the chosen vehicle does not have anti-tumor effects or cause undue toxicity.

-

Dose and Schedule Optimization: The optimal dose and schedule for this compound will likely vary between different tumor models and animal strains. It is essential to conduct dose-finding studies (Maximum Tolerated Dose) for each new model.

-

Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals. Humane endpoints should be clearly defined in the experimental protocol.

By following these guidelines and protocols, researchers can effectively administer this compound in animal models to further investigate its potential as a novel cancer therapeutic.

References

Measuring the Therapeutic Ratio of Amphethinile In Vivo: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for determining the therapeutic ratio of Amphethinile, a novel anti-mitotic agent, in a preclinical in vivo setting. This compound acts as a spindle poison, inhibiting tubulin assembly, a mechanism that has shown promise in cancer therapy.[1][2][3] Early studies in rodent tumor models suggested an improved therapeutic ratio compared to other spindle poisons.[1] However, a phase I clinical trial was halted due to dose-limiting toxicities, underscoring the critical importance of thoroughly characterizing its therapeutic window.[1]

The therapeutic ratio, a quantitative measure of a drug's safety and efficacy, is a cornerstone of preclinical drug development. It is typically calculated as the ratio of the maximum tolerated dose (MTD) to the minimal effective dose (MED). A wider therapeutic window indicates a safer drug. These protocols are designed to guide researchers in establishing a robust preclinical data package for this compound.

Key Experimental Protocols

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered to a research animal model without causing unacceptable toxicity.

Methodology:

-

Animal Model: Select a relevant rodent model, such as BALB/c or nude mice, depending on the tumor model to be used in subsequent efficacy studies.

-

Group Allocation: Randomly assign animals to several dose groups (e.g., 5-6 animals per group), including a vehicle control group.

-

Dose Escalation: Based on preliminary range-finding studies, select a range of this compound doses. A common starting point is one-tenth of the mouse LD10 (lethal dose for 10% of the population), if available from prior studies.[1] Administer this compound via a clinically relevant route (e.g., intravenous or oral).[1]

-

Monitoring: Observe animals daily for clinical signs of toxicity, including changes in weight, activity, and grooming. Body weight should be recorded at least twice weekly.

-

Endpoint: The MTD is defined as the highest dose that does not cause greater than 20% body weight loss or other severe clinical signs of toxicity. The study duration is typically 14-28 days.

-

Data Analysis: Analyze body weight changes and clinical observations. The highest dose meeting the predefined criteria is established as the MTD.

In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound at doses below the MTD.

Methodology:

-

Tumor Model: Utilize a relevant human tumor xenograft model. For example, implant human carcinoma cells (e.g., L1210, ADJ/PC6, or Walker carcinoma cells, in which this compound has shown activity) subcutaneously into immunocompromised mice.[1]

-

Group Allocation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize animals into treatment groups (e.g., vehicle control, and multiple this compound dose groups at fractions of the MTD).

-

Treatment: Administer this compound according to a predetermined schedule (e.g., once daily, three times a week) for a specified duration.

-

Tumor Measurement: Measure tumor volume using calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitoring: Monitor body weight and clinical signs of toxicity throughout the study.

-

Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a fixed duration. Key efficacy endpoints include tumor growth inhibition (TGI) and survival.

-

Data Analysis: Compare tumor growth rates between treated and control groups. Statistical analysis, such as ANOVA, can be used to determine significant differences.[4] Kaplan-Meier survival analysis can also be performed.[4]

Data Presentation

The following tables represent hypothetical data from the described studies to illustrate how quantitative results can be structured for clear comparison.

Table 1: Maximum Tolerated Dose (MTD) Study of this compound

| Dose Group (mg/kg) | Mean Body Weight Change (%) | Morbidity/Mortality | Clinical Observations | MTD Determination |

| Vehicle Control | +5.2 | 0/5 | Normal | - |

| 50 | +2.1 | 0/5 | Normal | - |

| 100 | -8.5 | 0/5 | Mild lethargy | Tolerated |

| 150 | -18.9 | 1/5 | Significant lethargy, ruffled fur | MTD = 100 mg/kg |

| 200 | -25.3 | 3/5 | Severe lethargy, hunched posture | Exceeded MTD |

Table 2: Efficacy of this compound in a Human Carcinoma Xenograft Model

| Treatment Group (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |

| Vehicle Control | 1520 ± 210 | - | +4.8 |

| This compound (25) | 1150 ± 180 | 24.3 | +1.5 |

| This compound (50) | 780 ± 150 | 48.7 | -3.2 |

| This compound (100) | 410 ± 110 | 73.0 | -9.1 |

Visualizations

The following diagrams illustrate the experimental workflow for determining the therapeutic ratio and the signaling pathway of this compound.

References

- 1. A phase I and pharmacokinetic study of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interaction of the novel agent this compound with tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interaction of the novel agent this compound with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes & Protocols: Methodologies for Studying Amphethinile's Effect on GTPase Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction: Guanosine Triphosphate hydrolases (GTPases) are a superfamily of enzymes that act as molecular switches in a multitude of critical cellular processes, including signal transduction, cell proliferation, and cytoskeletal dynamics.[1] These proteins cycle between an active, GTP-bound state and an inactive, GDP-bound state.[1] This cycle is tightly regulated by guanine nucleotide exchange factors (GEFs), which promote GTP loading, and GTPase-activating proteins (GAPs), which accelerate GTP hydrolysis.[1] Due to their central role in cell signaling, dysregulation of GTPase activity is implicated in numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1]

These application notes provide detailed methodologies to investigate the effects of a novel small molecule, referred to here as "Amphethinile," on the activity of Rho family GTPases, such as Rac1 and RhoA. The protocols described herein cover key assays for determining GTPase activation status in cells, as well as in vitro assays to dissect the specific mechanism of action, such as effects on nucleotide exchange or GTP hydrolysis.

Signaling Pathway Overview: The GTPase Cycle

GTPases like Rac1 and RhoA are molecular switches that are "ON" when bound to GTP and "OFF" when bound to GDP.[1] GEFs activate them by promoting the exchange of GDP for GTP, allowing the GTPase to bind to downstream effectors and initiate signaling cascades.[2] GAPs inactivate them by enhancing their intrinsic ability to hydrolyze GTP to GDP.[3]

Protocol 1: Rac1 Activation Assay (Pull-Down Method)

Principle: This assay quantifies the amount of active, GTP-bound Rac1 in cell lysates.[4] It utilizes the p21-binding domain (PBD) of the p21-activated protein kinase (PAK), an effector protein that specifically binds to the GTP-bound form of Rac1 and Cdc42.[4][5] The PAK-PBD is coupled to agarose or magnetic beads to selectively pull down active Rac1 from cell lysates.[4][6] The amount of precipitated, active Rac1 is then determined by Western blotting using a Rac1-specific antibody.[4]

Detailed Protocol:

-

Cell Culture and Treatment:

-

Plate cells (e.g., NIH3T3 fibroblasts) and grow to 70-80% confluency.

-

Serum-starve cells overnight if necessary to reduce basal Rac1 activity.

-

Treat cells with desired concentrations of this compound or vehicle control for the specified time. Include a positive control (e.g., PDGF stimulation) to induce Rac1 activation.

-

-

Cell Lysis:

-

After treatment, place plates on ice and wash cells twice with ice-cold PBS.

-

Lyse cells by adding ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 500 mM NaCl, 10 mM MgCl₂, 1% Triton X-100, with protease and phosphatase inhibitors).[6]

-

Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Clarify the lysate by centrifuging at 14,000 x g for 10 minutes at 4°C.[6]

-

Collect the supernatant and determine the protein concentration (e.g., using a Bradford assay).

-

-

Pull-Down of Active Rac1:

-